Spirolaxine -

Spirolaxine

Catalog Number: EVT-284517
CAS Number:
Molecular Formula: C23H32O6
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spirolaxine (1a), a secondary metabolite, is classified as a 6,5-spiroacetal phthalide. [, ] It was originally isolated from the fungus Sporotrichum laxum. [, ] Spirolaxine has garnered significant interest in scientific research due to its potent in vitro activity against Helicobacter pylori. [, , ]

(+)-Spirolaxine methyl ether (2b)

Compound Description: (+)-Spirolaxine methyl ether (2b) is a methylated derivative of Spirolaxine that exhibits potent anti- Helicobacter pylori activity [, , , , , , , , , , , , , , , , , , , , ]. Its absolute stereochemistry is (3_R_,2''R,5''R,7''R) [, , ].

Relevance: (+)-Spirolaxine methyl ether (2b) is a key derivative of Spirolaxine, often synthesized and studied due to its promising anti-Helicobacter pylori activity. The addition of the methyl ether group at a specific position distinguishes it from Spirolaxine. Many research efforts focus on developing efficient enantioselective synthesis pathways for this compound due to its therapeutic potential [, , , , , , , , , , , , , , , , , , , , ].

(3_R_, 2''S, 5''R, 7''R)-diastereomer of Spirolaxine methyl ether (2a)

Compound Description: The (3_R_, 2''S, 5''R, 7''R)-diastereomer of Spirolaxine methyl ether (2a) represents an unnatural diastereomer of (+)-Spirolaxine methyl ether. This specific diastereomer was synthesized as part of the process to confirm the absolute configuration of naturally occuring (+)-Spirolaxine methyl ether [].

Relevance: This compound is directly relevant to Spirolaxine and its methyl ether derivative as it highlights the importance of stereochemistry in biological activity. Despite sharing the basic structure with (+)-Spirolaxine methyl ether, its unnatural stereochemistry likely results in different pharmacological properties [].

Spirolaxine Analogues

Compound Description: Several Spirolaxine analogues have been synthesized and evaluated for their anti-Helicobacter pylori activity [, ]. These analogues were designed with modifications to the Spirolaxine core structure, aiming to explore structure-activity relationships and potentially identify more potent or selective derivatives [, ].

Relevance: These analogues provide insights into the structure-activity relationships of Spirolaxine by highlighting which structural features are essential for its biological activity. Comparing the activity of these analogues to Spirolaxine can guide the development of new anti-Helicobacter pylori agents [, ].

CJ-12,954 and CJ-13,013, CJ-13,102, CJ-13,104, CJ-13,108 and CJ-13,015

Compound Description: These compounds, alongside Spirolaxine methyl ether, belong to a class of phthalide-containing antibacterial agents []. They are structurally similar to Spirolaxine methyl ether and have shown promising activity against Helicobacter pylori [].

Relevance: These compounds highlight the potential of phthalide-containing structures as lead compounds for developing novel anti-Helicobacter pylori agents. Their structural similarities to Spirolaxine and Spirolaxine methyl ether underscore the importance of the phthalide moiety for biological activity in this series of compounds [].

Hydroxylated Spirolaxine Metabolites

Compound Description: Microbial transformation of Spirolaxine by Bacillus megaterium and Cunninghamella echinulata led to the formation of new hydroxylated Spirolaxine metabolites []. The metabolites were characterized by the introduction of hydroxyl groups at different positions on the Spirolaxine core structure [].

Relevance: These hydroxylated metabolites offer insights into the metabolism of Spirolaxine by different microorganisms. Studying their formation and potential biological activity can help understand the fate of Spirolaxine in biological systems and might uncover novel derivatives with modified pharmacological profiles [].

β-glycosyl and β-xylosyl Derivatives of Spirolaxine

Compound Description: Incubation of Spirolaxine with Absidia cuneospora and Trametes hirsuta resulted in the formation of β-glycosyl and β-xylosyl derivatives of Spirolaxine []. These derivatives are characterized by the addition of sugar moieties to the Spirolaxine core structure [].

Relevance: These glycosylated derivatives showcase the potential for biotransformation to generate novel Spirolaxine derivatives. The addition of sugar moieties can significantly alter the physicochemical properties and potentially the biological activity of Spirolaxine. These derivatives could possess different pharmacological profiles compared to the parent compound [].

(2''R,5''S,7''S)-Spiroacetal sulfone (4b)

Compound Description: (2''R,5''S,7''S)-Spiroacetal sulfone (4b) is a synthetic intermediate used in the total synthesis of (+)-Spirolaxine methyl ether []. It contains the characteristic spiroacetal moiety of Spirolaxine and serves as a key building block in the synthetic route [].

Relevance: This spiroacetal sulfone intermediate highlights the convergent synthetic approach employed in synthesizing Spirolaxine methyl ether. By successfully assembling this intermediate, researchers could then couple it with other fragments to construct the complete structure of the target molecule, (+)-Spirolaxine methyl ether [].

Overview

Spirolaxine is a naturally occurring compound identified primarily as a bioactive undecaketide fungal metabolite. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-Helicobacter pylori agent. The structure of spirolaxine features a complex arrangement of stereogenic centers, which contributes to its biological activity and makes it a target for synthetic organic chemistry.

Source and Classification

Spirolaxine is derived from the fungus Sporotrichum laxum, which has been studied for its secondary metabolites. The compound is classified as a spiroketal, a type of cyclic ether characterized by the presence of a spiro carbon atom connected to two other rings. Its systematic classification falls under the broader category of natural products, specifically those with antimicrobial properties.

Synthesis Analysis

The synthesis of spirolaxine has been approached through various methodologies, reflecting the complexity of its structure:

  1. Convergent Synthesis: A notable method involves a convergent approach that utilizes key reactions such as Noyori's asymmetric reduction and Brown allylation to achieve high enantiomeric excess in the synthesis of the spiroketal part of the molecule. This method emphasizes efficiency and high yield, with reported enantiomeric purity reaching up to 96% .
  2. Julia–Kocienski Olefination: Another significant synthetic route employs the Julia–Kocienski olefination reaction, which allows for the formation of the desired stereochemistry through the coupling of benzothiazole-based spiroacetal sulfone with phthalide aldehyde .
  3. Trost's Alkynylation Chemistry: B. M. Trost's synthesis utilizes alkynylation techniques to create stereocenters effectively. This method involves multiple alkynylation steps followed by cyclization to form the spiroketal structure .

These methods highlight the innovative strategies employed in organic synthesis to construct complex molecules like spirolaxine.

Molecular Structure Analysis

The molecular structure of spirolaxine methyl ether is characterized by several key features:

  • Chemical Formula: C_{19}H_{28}O_{5}
  • Molecular Weight: Approximately 336.43 g/mol
  • Stereochemistry: Spirolaxine contains multiple stereogenic centers, specifically at positions 3, 5, and 7, which are crucial for its biological activity . The absolute configuration has been established through single-crystal X-ray analysis.

The structural complexity includes a spiroketal moiety that contributes to its unique chemical properties.

Chemical Reactions Analysis

Spirolaxine undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Asymmetric Reduction: Noyori's asymmetric reduction is pivotal in establishing chirality at specific centers within the molecule, leading to high enantiomeric excess .
  2. Cyclization Reactions: Acid-catalyzed cyclization plays a crucial role in forming the spiroketal structure from precursor molecules, often yielding high percentages in terms of product formation .
  3. Functional Group Transformations: The synthesis often involves transformations such as oxidation and reduction that modify functional groups within the molecule to achieve desired intermediates for further reactions.

These reactions are fundamental in constructing spirolaxine from simpler precursors and modifying it for potential applications.

Mechanism of Action

The mechanism of action for spirolaxine, particularly its anti-Helicobacter pylori activity, involves interactions at the cellular level:

  • Antimicrobial Activity: Spirolaxine exhibits inhibitory effects on Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The precise biochemical pathways are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
  • Potential Targets: Research suggests that compounds similar to spirolaxine may target specific enzymes or receptors within bacterial cells, leading to their death or inhibition.
Physical and Chemical Properties Analysis

The physical and chemical properties of spirolaxine contribute significantly to its behavior in biological systems:

  • Solubility: Spirolaxine is generally soluble in organic solvents, which facilitates its extraction from fungal sources and subsequent purification during synthesis.
  • Stability: The stability of spirolaxine under various conditions can influence its efficacy as a pharmaceutical agent; studies suggest that it retains activity under physiological conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar organic compounds.

These properties are essential for understanding how spirolaxine can be utilized in therapeutic applications.

Applications

Spirolaxine has several notable applications in scientific research:

  1. Medicinal Chemistry: Its primary application lies in developing new treatments for infections caused by Helicobacter pylori. Given its bioactivity, it serves as a lead compound for further drug development.
  2. Natural Product Research: As a natural product, spirolaxine provides insights into fungal metabolites' roles in ecology and potential therapeutic uses.
  3. Synthetic Methodology Development: The various synthetic routes developed for spirolaxine contribute to broader methodologies in organic chemistry, demonstrating innovative approaches to complex molecule synthesis.

Properties

Product Name

Spirolaxine

IUPAC Name

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1

InChI Key

CZIMFHQXGMXDMO-DGROVODQSA-N

SMILES

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3

Solubility

Soluble in DMSO

Synonyms

Spirolaxine

Canonical SMILES

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3

Isomeric SMILES

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.